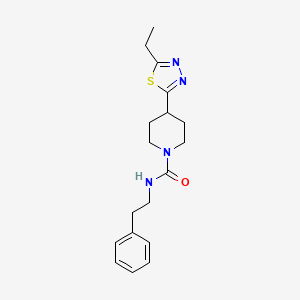
1-(3-((7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-((7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone” is a complex organic molecule that contains several functional groups and rings. It includes a 4-methylpiperidine ring, a 1,8-naphthyridine ring, and a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, 4-methylpiperidine can be used to synthesize bioactive compounds . Similarly, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 4-methylpiperidine ring, for example, is a six-membered ring with one nitrogen atom . The 1,8-naphthyridine is a two-ring system with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 4-methylpiperidine ring could influence its basicity, while the 1,8-naphthyridine ring could influence its aromaticity .Aplicaciones Científicas De Investigación
Synthesis and Biological Study
A study by Nandhikumar & Subramani (2018) highlights the green synthesis of 1,8-naphthyridines, which are chemically similar to the compound . These compounds exhibit significant antimicrobial activity, showing promise in bacterial and fungal inhibition (Nandhikumar & Subramani, 2018).
DNA Interaction and Docking Studies
Kurt et al. (2020) explored the DNA binding properties of novel Schiff base ligands derived from similar compounds, assessing their suitability as drug candidates. This indicates potential applications in drug development and molecular biology research (Kurt et al., 2020).
Antimicrobial Activity
Research by Bhasker et al. (2018) on derivatives of 1,8-naphthyridine demonstrates their effectiveness as antimicrobial agents. This suggests potential applications in developing new antimicrobial drugs or agents (Bhasker et al., 2018).
Flavor Generation in Food Science
Griffith & Hammond (1989) studied the role of carbonyl-amino acid complexes in flavor generation, relevant to compounds like 1-(3-((7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone. This research could be applied in the food industry for flavor enhancement (Griffith & Hammond, 1989).
Nonlinear Optical (NLO) Properties
Halim & Ibrahim (2017) investigated the nonlinear optical properties of a derivative of naphthyridine, suggesting potential applications in materials science and photonics (Halim & Ibrahim, 2017).
Propiedades
IUPAC Name |
1-[3-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-15-9-11-28(12-10-15)24(30)21-14-25-23-20(8-7-16(2)26-23)22(21)27-19-6-4-5-18(13-19)17(3)29/h4-8,13-15H,9-12H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHDZBXYCKCOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)C)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421850.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2421851.png)

![6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421855.png)


![N-(4-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2421865.png)


![5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2421869.png)
![4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2421870.png)
![2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421871.png)